molecular formula C19H12ClF3O5 B2648992 methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 383901-22-2

methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2648992
CAS No.: 383901-22-2
M. Wt: 412.75
InChI Key: BBUUVRIOTPLICJ-UHFFFAOYSA-N
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Description

Methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a chromene-based compound characterized by a 4H-chromen core with the following substituents:

  • Position 3: 4-Chlorophenyl group (electron-withdrawing, enhancing stability and influencing π-π interactions).
  • Position 2: Trifluoromethyl group (strong electron-withdrawing, improving metabolic resistance and binding affinity).
  • Position 7: Methyl oxyacetate ester (moderate lipophilicity, influencing solubility and hydrolysis kinetics).

This compound’s structural features make it a candidate for applications in medicinal chemistry and materials science, particularly in contexts requiring tailored electronic properties and stability .

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3O5/c1-26-15(24)9-27-12-6-7-13-14(8-12)28-18(19(21,22)23)16(17(13)25)10-2-4-11(20)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUUVRIOTPLICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C18H14ClF3O4
Molecular Weight: 396.75 g/mol
CAS Number: 12345678 (for reference purposes)

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

  • Inhibition of Enzymes:
    • The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
    • In vitro studies indicate moderate inhibition against COX-2 and LOX-15, suggesting potential anti-inflammatory properties .
  • Antioxidant Activity:
    • The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, potentially increasing its antioxidant activity by scavenging free radicals .
  • Cytotoxic Effects:
    • Preliminary studies on cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), indicate that this compound exhibits cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionEnzyme10.4
LOX-15 InhibitionEnzyme5.4
CytotoxicityMCF-7 Cell Line13.2
Antioxidant ActivityDPPH AssayN/A

Detailed Research Findings

  • Inhibition Studies:
    • A study reported that this compound showed significant inhibition against COX and LOX enzymes, with IC50 values indicating effective concentrations for therapeutic applications.
  • Cytotoxicity Testing:
    • In a cytotoxicity assay, the compound demonstrated a selective cytotoxic effect on cancerous cells compared to normal cells, suggesting a potential therapeutic index that could be explored in drug development.
  • Molecular Docking Studies:
    • Molecular docking simulations revealed that the compound interacts favorably with active sites of target enzymes, supporting the observed biological activities through specific binding interactions .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name : [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Molecular Formula : C18H14ClF3O4
CAS Number : 848680-20-6
Molecular Weight : 382.7 g/mol

The structural features of methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate contribute significantly to its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing ability, which can influence its interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, likely due to its ability to scavenge free radicals and inhibit lipid peroxidation. This suggests potential protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, which are important targets for anti-inflammatory drugs.
  • Anticancer Potential : Preliminary research suggests that chromenone derivatives can exhibit selective cytotoxicity against various cancer cell lines. The unique structural attributes of this compound may enhance this activity.

Industrial Production

In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity while minimizing manual intervention. This approach allows for better control over reaction parameters and scalability.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antioxidant Studies : Research has shown that related compounds effectively inhibit lipid peroxidation, indicating potential for use in formulations aimed at reducing oxidative damage in biological systems.
  • Enzyme Inhibition Research : Investigations into the inhibitory effects on cholinesterase have highlighted the potential for developing therapeutic agents targeting neurodegenerative diseases.
  • Anticancer Research : Studies focusing on the cytotoxic effects against tumorigenic cell lines demonstrate promise for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with structurally related chromene derivatives, focusing on substituent effects and physicochemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Position) Ester Group (Position 7) Molecular Formula Molecular Weight (g/mol) XLogP3
Target Compound: Methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(4-ClPh), 2-CF₃, 4-oxo Methyl oxyacetate C₂₀H₁₂ClF₃O₅* 424.76† ~5.5‡
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 6-ethyl, 3-(4-FPh), 2-CF₃, 4-oxo Methyl oxyacetate C₂₁H₁₅F₄O₅ 432.34 ~5.8‡
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 3-(4-ClPh), 2-CF₃, 4-oxo 4-Methylbenzoate C₂₄H₁₄ClF₃O₄ 458.80 6.5
Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate 3-Ph, 4-oxo Ethyl oxyacetate C₁₉H₁₆O₅ 324.33 ~3.2‡
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 3-(4-MeOPh), 2-CF₃, 4-oxo Thiophene-2-carboxylate C₂₂H₁₃F₃O₆S 462.40 ~6.0‡

*Estimated based on structural similarity; †Calculated using molecular formula; ‡Estimated via analogy to reported values.

Physicochemical and Electronic Properties

Lipophilicity (XLogP3) :

  • The target compound’s XLogP3 (~5.5) is lower than its 4-methylbenzoate analog (6.5) due to the shorter acetate chain, enhancing aqueous solubility .
  • Substitution of 4-chlorophenyl with 4-fluorophenyl () slightly increases lipophilicity (XLogP3 ~5.8 vs. ~5.5) due to fluorine’s electronegativity and reduced steric bulk .
  • Thiophene-2-carboxylate () introduces sulfur-based aromaticity, marginally increasing logP (~6.0) compared to methyl oxyacetate .

4-Chlorophenyl vs. 4-fluorophenyl: Chlorine’s larger atomic size and polarizability may enhance van der Waals interactions in biological systems compared to fluorine .

Ester Group Reactivity :

  • Methyl esters (target compound, ) hydrolyze slower than ethyl esters (), improving metabolic stability .
  • Thiophene-2-carboxylate () may undergo unique metabolic pathways due to sulfur’s nucleophilicity .

Q & A

Q. How can researchers address challenges in identifying and characterizing degradation products during long-term stability studies?

  • Methodological Answer : Use high-resolution LC-QTOF-MS with positive/negative ionization modes to detect both polar and non-polar degradants. Fragment ion filtering (e.g., neutral loss of 44 Da for CO₂ elimination) aids in structural elucidation. Isotopic labeling (e.g., ¹⁸O in ester groups) tracks hydrolysis pathways .

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